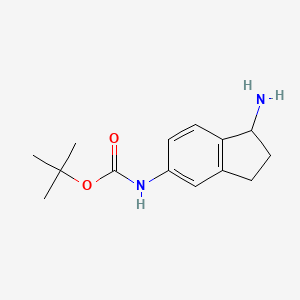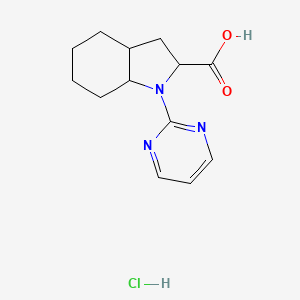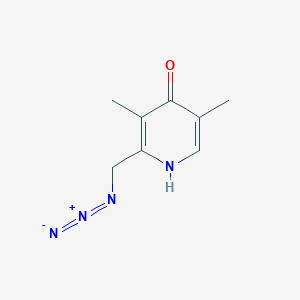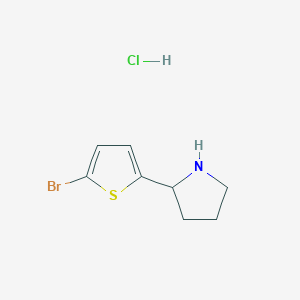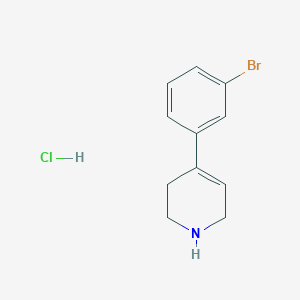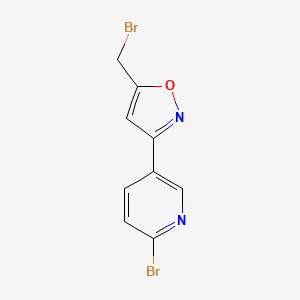
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole is a useful research compound. Its molecular formula is C9H6Br2N2O and its molecular weight is 317.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Compounds
- Isoxazoles, including compounds related to 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, have been used in the synthesis of various organic compounds. For example, isoxazoly] thioureas have been synthesized, leading to the creation of compounds with potential biological activity (Rajanarendar, Karunakar, & Ramu, 2006).
- Isoxazoles have been integral in developing cardioactive compounds, as seen in the synthesis of 4-isoxazolyldihydropyridines, which have shown promise as vasodilators and potential anti-hypertensive agents (McKenna et al., 1988).
Advanced Synthesis Techniques
- Recent studies have explored the regioselective synthesis of 5-fluoroalkyl-substituted isoxazoles, demonstrating advanced methods for creating functionalized isoxazole compounds (Chalyk et al., 2019).
- The use of electrochemically induced multicomponent transformations has been investigated, providing insights into novel synthetic routes for isoxazole derivatives (Ryzhkova, Ryzhkov, & Elinson, 2020).
Heterocyclic Chemistry and Drug Development
- Isoxazoles, such as this compound, play a significant role in heterocyclic chemistry, contributing to the synthesis of complex molecules with potential pharmaceutical applications (Hatta et al., 1997).
Isoxazole-Based Ligands and Complexes
- Isoxazole compounds have been utilized in the synthesis of bipyridine ligands, demonstrating their versatility in forming complex metal-organic structures (Galenko et al., 2019).
Properties
IUPAC Name |
5-(bromomethyl)-3-(6-bromopyridin-3-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-4-7-3-8(13-14-7)6-1-2-9(11)12-5-6/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZGEMNFWQEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=C2)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

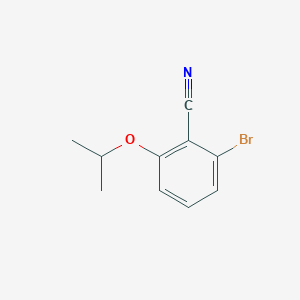
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
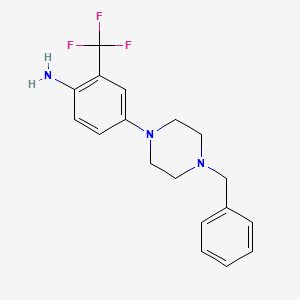
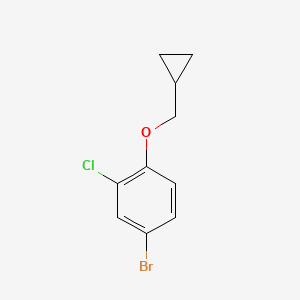
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
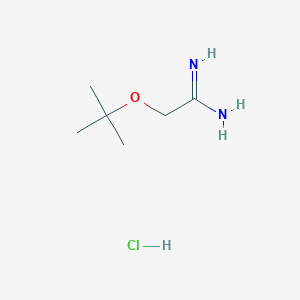
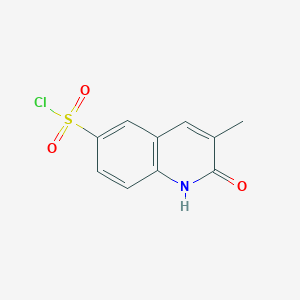
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
